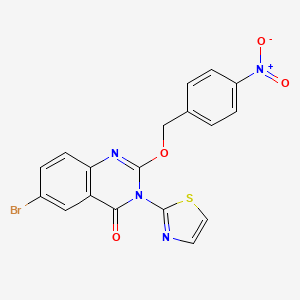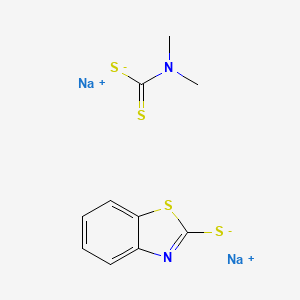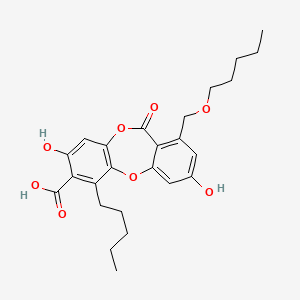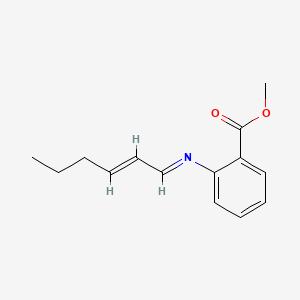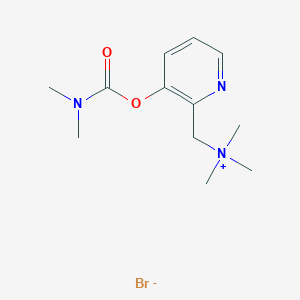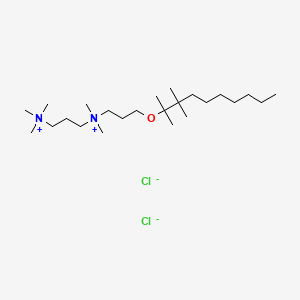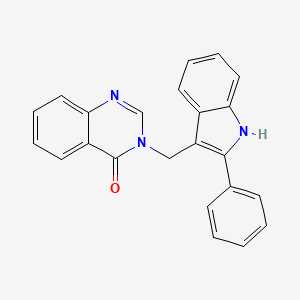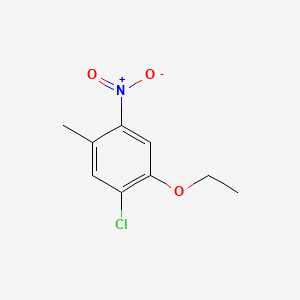
5-Chloro-4-ethoxy-2-nitrotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-ethoxy-2-nitrotoluene is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of toluene, featuring a nitro group, a chloro group, and an ethoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-ethoxy-2-nitrotoluene typically involves multiple steps starting from readily available precursors. One common method involves the nitration of 4-ethoxytoluene followed by chlorination. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The chlorination step can be performed using chlorine gas or a chlorinating agent like thionyl chloride in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-ethoxy-2-nitrotoluene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 5-Chloro-4-ethoxy-2-aminotoluene.
Substitution: 5-Amino-4-ethoxy-2-nitrotoluene (if ammonia is used).
Oxidation: 5-Chloro-4-ethoxy-2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-ethoxy-2-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-ethoxy-2-nitrotoluene depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-nitrotoluene
- 4-Ethoxy-2-nitrotoluene
- 5-Chloro-2-nitrotoluene
Uniqueness
5-Chloro-4-ethoxy-2-nitrotoluene is unique due to the presence of both an ethoxy group and a chloro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This combination of substituents allows for a diverse range of chemical transformations, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
67828-40-4 |
|---|---|
Molekularformel |
C9H10ClNO3 |
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
1-chloro-2-ethoxy-5-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9-5-8(11(12)13)6(2)4-7(9)10/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
ZUWXJEWJAWOZRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
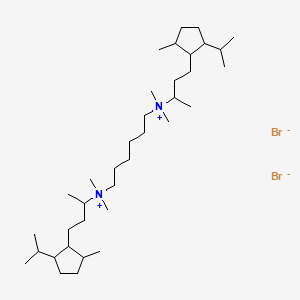

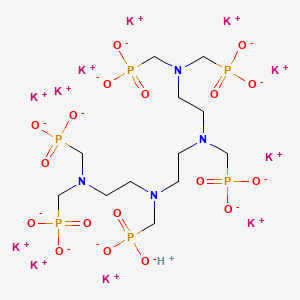
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
